BenchChemオンラインストアへようこそ!

2-[(3-Aminopyrrolidin-1-yl)methyl]phenol

regioisomer differentiation intramolecular hydrogen bonding phenol ortho substitution

This ortho-(3-aminopyrrolidin-1-ylmethyl)phenol is a conformationally constrained, bifunctional scaffold with a free phenolic OH and a primary 3-amino group – two independent derivatization handles essential for parallel amide/sulfonamide library synthesis targeting CCR2/CCR5. Unlike meta-regioisomers or halogenated analogs, the ortho-OH enables intramolecular H-bonding and metal-coordination capacity, while the unsubstituted phenol ring avoids pre-committed lipophilicity. Supplied as a racemic building block (≥95% purity) for fragment-based GPCR campaigns.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B1370430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Aminopyrrolidin-1-yl)methyl]phenol
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CN(CC1N)CC2=CC=CC=C2O
InChIInChI=1S/C11H16N2O/c12-10-5-6-13(8-10)7-9-3-1-2-4-11(9)14/h1-4,10,14H,5-8,12H2
InChIKeyRWIMLWWHVIJHRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Aminopyrrolidin-1-yl)methyl]phenol: Procurement-Ready Profile of a Bifunctional 3-Aminopyrrolidine-Phenol Building Block


2-[(3-Aminopyrrolidin-1-yl)methyl]phenol (CAS not assigned; InChIKey: RWIMLWWHVIJHRA-UHFFFAOYSA-N) is a synthetic small molecule with molecular formula C11H16N2O and molecular weight 192.26 g/mol . The compound features a phenolic hydroxyl group at the ortho position of a benzene ring, connected via a methylene bridge to a 3-aminopyrrolidine moiety . This bifunctional architecture—combining a phenolic hydrogen bond donor/acceptor with a primary aliphatic amine on a conformationally constrained pyrrolidine ring—positions it as a versatile intermediate within the 3-aminopyrrolidine class of chemokine receptor (CCR2/CCR5) modulator scaffolds [1]. It is supplied as a research-use-only building block, typically at ≥95% purity .

Why 2-[(3-Aminopyrrolidin-1-yl)methyl]phenol Cannot Be Replaced by Generic Aminophenol or Pyrrolidine Analogs


Generic substitution among aminophenol-pyrrolidine hybrids fails because three structural features co-determine the compound's utility as a synthetic intermediate and its potential biological target engagement profile: (i) the ortho-phenolic OH position, which enables intramolecular hydrogen bonding absent in meta-substituted regioisomers ; (ii) the primary 3-amino group on the pyrrolidine ring, which provides a distinct nucleophilic derivatization handle not available in simple 2-(pyrrolidin-1-ylmethyl)phenol ; and (iii) the absence of halogen or alkoxy substituents on the phenol ring, yielding a lower molecular weight and distinct lipophilicity profile compared to 4-chloro, 4-bromo, or 6-ethoxy congeners . These differences are architecturally fixed and cannot be overcome by simply sourcing any in-class aminophenol-pyrrolidine compound.

Quantitative Differentiation Evidence: 2-[(3-Aminopyrrolidin-1-yl)methyl]phenol vs. Structural Analogs


Ortho-Phenolic Regioisomer vs. Meta-Substituted Analog: Hydrogen Bond Donor Architecture and Predicted Physicochemical Divergence

The ortho-phenolic hydroxyl in 2-[(3-aminopyrrolidin-1-yl)methyl]phenol is positioned to form a six-membered intramolecular hydrogen bond with the methylene bridge nitrogen, a feature geometrically impossible in the meta-substituted regioisomer 3-[(3-aminopyrrolidin-1-yl)methyl]phenol . This structural difference is predicted to reduce the solvent-exposed hydrogen bond donor count and lower the effective polar surface area in the ortho isomer. In the class of ortho-aminomethylphenols, quantitative structure-activity relationship (QSAR) studies have demonstrated that small variations in substituent position lead to significant changes in biological effect, including saluretic potency in rat and dog models, where nuclear substitution position was a key determinant of activity [1].

regioisomer differentiation intramolecular hydrogen bonding phenol ortho substitution medicinal chemistry scaffold

3-Amino Group Functional Handle: Derivatization Capacity vs. Unsubstituted Pyrrolidine Analog

2-[(3-Aminopyrrolidin-1-yl)methyl]phenol contains a primary aliphatic amine on the pyrrolidine 3-position, providing an orthogonal nucleophilic site for amide bond formation, sulfonamide synthesis, and urea/thiourea coupling—transformations not accessible with 2-(pyrrolidin-1-ylmethyl)phenol (CAS 10419-44-0), which lacks this amino substituent . In the broader 3-aminopyrrolidine scaffold class, this amino group is the critical functional handle enabling library diversification; the Incyte CCR2 antagonist program demonstrated that SAR exploration at this amine via amide and sulfonamide coupling was essential for achieving low nanomolar CCR2 binding affinity (lead compound INCB8761/PF-4136309: hCCR2 IC50 = 5.2 nM) [1].

primary amine handle parallel synthesis combinatorial chemistry building block differentiation

Absence of Halogen Substitution: Physicochemical and Metabolic Differentiation from 4-Chloro and 4-Bromo Analogs

Compared to its halogenated congeners 2-((3-aminopyrrolidin-1-yl)methyl)-4-chlorophenol and 2-((3-aminopyrrolidin-1-yl)methyl)-4-bromophenol, the target compound lacks an electron-withdrawing halogen substituent on the phenol ring. This results in lower molecular weight (192.26 vs. 226.70 for the 4-chloro analog and 271.15 for the 4-bromo analog), reduced lipophilicity, and the absence of potential sites for CYP450-mediated oxidative metabolism or glutathione conjugation that are associated with halogenated aromatics . The chemokine receptor patent literature teaches that halogen substitution on the phenol ring modulates not only lipophilicity but also the binding mode at CCR2/CCR5, where excessive lipophilicity can shift selectivity profiles [1].

lipophilicity control halogen-free scaffold metabolic stability lead optimization

Racemic vs. Enantiopure (3R)-Form: Chirality Considerations for Stereospecific Target Engagement

The target compound is supplied as the racemic mixture at the pyrrolidine 3-position. The (3R)-enantiomer, 2-{[(3R)-3-aminopyrrolidin-1-yl]methyl}phenol, is catalogued separately . In the (S)-3-aminopyrrolidine CCR2 antagonist series (note: S-configuration at C3 when N-substituent priority favors inversion), stereochemistry at the 3-position was a critical determinant of CCR2 binding potency—the INCB8761 program specifically optimized the (S)-enantiomer series, with the inactive (R)-enantiomer serving as a critical negative control [1]. In monoamine reuptake inhibitor programs based on the 3-aminopyrrolidine scaffold, enantiomeric pairs showed differential pharmacology at serotonin, norepinephrine, and dopamine transporters [2].

chiral resolution enantiomer differentiation stereospecific binding 3-aminopyrrolidine chirality

Phenol-Containing vs. 6-Ethoxy-Substituted Analog: Solubility and Hydrogen Bond Donor Profile Comparison

The 6-ethoxy-substituted analog, 2-((3-aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol (also designated A-987306), differs from the target compound by the addition of an ethoxy group ortho to the phenolic OH . This substitution increases molecular weight (236.31 vs. 192.26 g/mol), introduces an additional hydrogen bond acceptor, and sterically shields the phenolic OH, which may reduce its availability as a hydrogen bond donor. In the aminomethylphenol class, the free phenolic OH has been shown to be critical for chelating metal ions in copper(II) complexes with potential NSAID activity, where 2-hydroxybenzyl-aminomethyl-pyrrolidine ligands demonstrated pH-dependent copper coordination behavior [1].

hydrogen bond donor aqueous solubility phenolic OH vs alkoxy A-987306 comparison

Optimal Application Scenarios for 2-[(3-Aminopyrrolidin-1-yl)methyl]phenol Based on Evidence-Driven Differentiation


CCR2/CCR5 Antagonist Library Synthesis via Parallel Amide/Sulfonamide Derivatization

This compound is optimally deployed as the core scaffold for generating focused libraries targeting chemokine receptors CCR2 and/or CCR5. The primary 3-amino group enables high-throughput parallel amide coupling or sulfonamide formation, the key derivatization step validated by the INCB8761/PF-4136309 program, which achieved hCCR2 IC50 = 5.2 nM through systematic exploration at this position . The ortho-phenolic OH provides a secondary derivatization site or can be left unmodified to preserve hydrogen bond donor capacity for target engagement. The absence of halogen substitution avoids pre-committing the scaffold to a specific lipophilicity range, allowing medicinal chemists to tune logP through variable acyl/sulfonyl groups during library synthesis rather than being constrained by fixed aromatic halogenation [1].

Metal-Chelating Agent Design: Copper(II) Complexes for Anti-Inflammatory Research

The ortho-hydroxybenzyl-aminomethyl-pyrrolidine motif, with the free phenolic OH and tertiary amine in proximity, provides a bidentate or tridentate coordination environment for transition metals. Potentiometric and spectroscopic studies on the analogous [S]-2-[N-(2′-hydroxybenzyl)aminomethyl]pyrrolidine ligand demonstrated pH-dependent copper(II) complex formation with potential application as non-steroidal anti-inflammatory agents (NSAIDs) . The target compound's free phenolic OH (unshielded by ortho substituents, unlike the 6-ethoxy analog A-987306) is predicted to favor metal binding, making it the preferred building block for metallodrug discovery programs exploring copper(II)-based anti-inflammatory mechanisms.

Chiral Probe Development: Racemic Scaffold for Enantiomer Activity Profiling

As a racemic mixture, this compound serves as an entry point for chiral resolution studies. The separate commercial availability of the (3R)-enantiomer enables pairwise enantiomer comparison experiments. Given the well-established stereochemical dependence of biological activity in 3-aminopyrrolidine series—where individual enantiomers of CCR2 antagonists and monoamine reuptake inhibitors show >100-fold potency differences [1][2]—procuring both the racemate and single enantiomer allows research groups to establish enantiomer-specific SAR and identify eutomers for further optimization.

Fragment-Based Drug Discovery (FBDD) Starting Point: Low-MW, Ligand-Efficient Scaffold

With MW = 192.26 g/mol, 2 HBD, 3 HBA, and predicted logP ≈ 1.2, this compound satisfies fragment-like physicochemical criteria (MW < 250, HBD ≤ 3, HBA ≤ 6, logP ≤ 3) . Its combination of aromatic (phenol) and saturated heterocyclic (pyrrolidine) ring systems, with an embedded chiral center and two functional handles, provides an ideal complexity-to-size ratio for fragment screening campaigns against GPCR targets, particularly chemokine receptors. The lower lipophilicity compared to halogenated analogs (ΔlogP ≈ –0.6 to –1.1 units predicted) favors aqueous solubility at screening concentrations [1].

Quote Request

Request a Quote for 2-[(3-Aminopyrrolidin-1-yl)methyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.